Trichloro(ethoxy)silane
Overview
Description
Trichloro(ethoxy)silane is an organosilicon compound with the formula C2H5Cl3OSi . It has a molecular weight of 179.505 .
Synthesis Analysis
The synthesis of similar silane compounds, such as triethoxysilane, has been reported to occur through the direct reaction between ethanol and silicon, catalyzed by CuCl and Cu0 nanoparticles in a fixed-bed reactor .Molecular Structure Analysis
The molecular structure of Trichloro(ethoxy)silane consists of a silicon atom bonded to an ethoxy group (C2H5O-) and three chlorine atoms . The structure can be represented in 2D or 3D models .Chemical Reactions Analysis
Silanes, including Trichloro(ethoxy)silane, are known to react with various inorganic materials such as glass, metals, silica, and sand to form a monolayer . The reactions may differ when the silane is aligned in a thin film on a solid substrate rather than dissolved in the matrix resin .Physical And Chemical Properties Analysis
Trichloro(ethoxy)silane has a molecular weight of 179.505 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Novel Electrolyte Solvents for Li-ion Batteries
Trichloro(ethoxy)silane derivatives are employed as novel electrolyte solvents in lithium-ion batteries. These silane molecules dissolve various lithium salts, providing excellent conductivity and cyclability. Such electrolytes exhibit stability and high lithium-ion conductivities, suggesting their potential in battery technology (Amine et al., 2006).
Organofunctional Silanes in Polymer and Sol-Gel Processes
Organofunctional silanes with sterically hindered substituents, including trichloro(ethoxy)silane derivatives, are increasingly used as coupling agents in polymer systems and sol-gel processes. They offer new synthetic methods with various functional groups, enhancing their application in these areas (Guliński et al., 2001).
Self-Assembled Monolayers on Silicon Surfaces
Trichloro(ethoxy)silane-based compounds are utilized in creating self-assembled monolayers on silicon surfaces. These compounds facilitate multilayer formation and chemical modification, contributing to surface engineering and nanotechnology (Banaszak et al., 2009).
Corrosion Protection in Coatings
Trichloro(ethoxy)silane derivatives are integrated into sol-gel coatings for corrosion protection. Their addition to coating solutions improves hydrophobicity and corrosion resistance, making them valuable in protective coatings for various surfaces (Bera et al., 2015).
Catalysis in Organic Synthesis
Trichloro(ethoxy)silane is involved in catalytic processes, such as the addition of trichlorosilane to hex-1-ene, showcasing its role in organic synthesis and catalysis (Charentenay et al., 1968).
Modification of Silica Surfaces
Silanes, including trichloro(ethoxy)silane derivatives, modify silica surfaces, affecting their physical and chemical properties. This modification is crucial in materials science for creating tailored surface characteristics (Sindorf & Maciel, 1983).
Synthesis of Fluorinated Compounds
Trichloro(ethoxy)silane is used in synthesizing fluorinated compounds, demonstrating its versatility in chemical synthesis and material engineering (Linnemannstöns et al., 2020).
These applications highlight the broad scope of trichloro(ethoxy)silane in scientific research, spanning from energy storage to material surface modification.
The scientific research applications of Trichloro(ethoxy)silane and related silane compounds cover a range of areas, from materials science to energy storage solutions. Below, I've summarized key findings from recent research in this domain.
Silane Compounds as Electrolyte Solvents for Li-ion Batteries
Novel silane compounds, including variants related to Trichloro(ethoxy)silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrated the ability to dissolve various lithium salts effectively, contributing to enhanced lithium-ion conductivities and improved battery performance at room temperature and elevated temperatures. This research suggests significant potential for silane-based electrolytes in lithium-ion battery applications, highlighting their ability to support long calendar life and excellent cyclability without impedance rise after extended aging periods (Amine et al., 2006).
Self-Assembled Monolayers on Silicon Surfaces
Trichloro[ω-(trimethylsilyl)alkynyl]silanes have been synthesized for use in creating self-assembled monolayers (SAMs) on silicon surfaces. These compounds are designed for easy linkage to hydroxylated silicon, facilitating multilayer formation and chemical modification of monolayers. This application is critical in developing surface coatings and modifications to improve the functionality and compatibility of silicon-based materials in various technological applications (Banaszak et al., 2009).
Effect of Leaving Group on Alkylsilane SAMs Structures
Research has demonstrated that the structure of alkylsilane SAMs is heavily influenced by the nature of the leaving group, with trichlorosilanes forming denser and more crystalline-like SAMs compared to ethoxysilanes and methoxysilanes. This finding is crucial for the strategic design of surface coatings and modifications, particularly in applications requiring precise control over molecular arrangement and surface properties (Naik et al., 2014).
Safety And Hazards
properties
IUPAC Name |
trichloro(ethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3OSi/c1-2-6-7(3,4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELBPKHVKHQTIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171301 | |
Record name | Silane, trichloroethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(ethoxy)silane | |
CAS RN |
1825-82-7 | |
Record name | Silane, trichloroethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloroethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethoxytrichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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